

Application Notes and Protocols for TG-100435 Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of **TG-100435**, a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals in drug development. Included are the chemical and physical properties of **TG-100435**, a step-by-step protocol for stock solution preparation, storage recommendations, and safety precautions. Additionally, diagrams illustrating the experimental workflow and the primary signaling pathways targeted by **TG-100435** are provided to support experimental design and data interpretation.

Introduction to TG-100435

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] Its full chemical name is [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][3][4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine.[2] **TG-100435** has been shown to inhibit a range of kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range (13 to 64 nM).[1][2] This inhibitory activity makes it a valuable tool for research in oncology and other areas where these signaling pathways are dysregulated.

Data Presentation

Quantitative data for **TG-100435** are summarized in the table below for easy reference.



Property	Value	Reference
Molecular Weight	494.42 g/mol	[1][3]
Chemical Formula	C26H25Cl2N5O	[3]
Primary Targets	Src, Lyn, Abl, Yes, Lck, EphB4	[1][2]
Inhibition Constants (Ki)	13 - 64 nM	[1][2]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	
Storage of Solid	Store at -20°C, protected from light	
Storage of Stock Solution	Aliquot and store at -20°C or -80°C	_

Experimental Protocol: Preparing a 10 mM TG-100435 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **TG-100435** in Dimethyl sulfoxide (DMSO).

Materials:

- TG-100435 powder
- Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
- Sterile, amber or foil-wrapped microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile filter tips

Procedure:



- Safety Precautions: Before handling, consult the Material Safety Data Sheet (MSDS) for TG100435. Handle the compound in a well-ventilated area, wearing appropriate personal
 protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Determine the Required Mass: To prepare a 10 mM stock solution, calculate the mass of TG-100435 needed. The molecular weight of TG-100435 is 494.42 g/mol.

Mass (mg) = Desired Volume (mL) x 10 mM x 494.42 g/mol / 1000

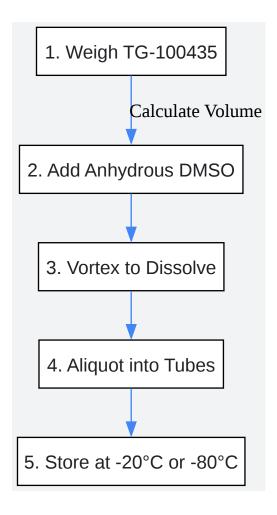
Example for 1 mL of 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 494.42 mg/mmol / 1000 mL/L = 4.9442 mg

- Weighing the Compound: Accurately weigh the calculated amount of TG-100435 powder using a calibrated analytical balance.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the TG-100435 powder. For example, to prepare a 10 mM solution with 4.94 mg of TG-100435, add 1 mL of DMSO.
- Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.
 Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

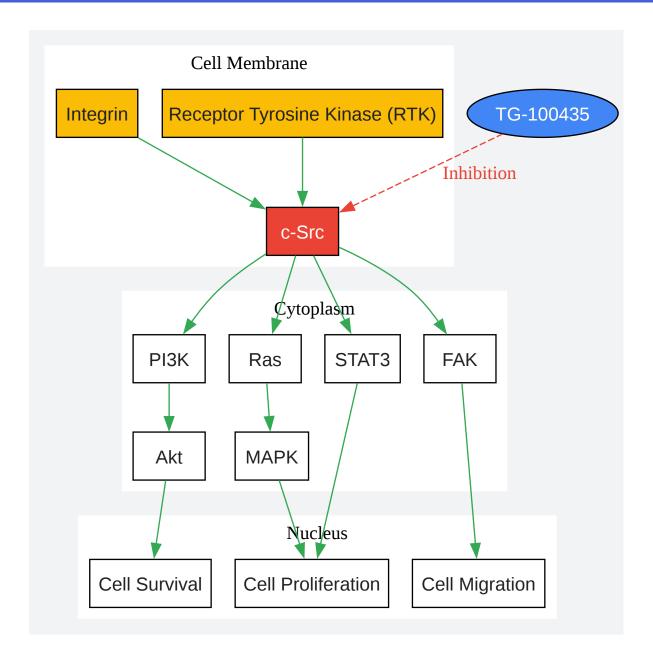
Mandatory Visualizations Experimental Workflow

The following diagram illustrates the key steps for preparing the **TG-100435** stock solution.









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References

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- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
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